

Technical Support Center: Mitigating Irodium Dissolution in IrV-Based Catalysts

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Compound of Interest		
Compound Name:	Iridiumvanadium (1/1)	
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IrV-based catalysts. The information provided aims to help users mitigate iridium dissolution and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of iridium dissolution in IrV-based catalysts during the oxygen evolution reaction (OER)?

A1: Iridium dissolution in acidic environments, typical for proton exchange membrane water electrolysis (PEMWE), is a significant degradation mechanism.[1][2][3] The process is complex and involves the formation of soluble iridium species at high anodic potentials. The dissolution of iridium is closely linked to the OER mechanism itself, proceeding through shared intermediates.[4] While thermodynamically stable, iridium can dissolve under the harsh oxidative and acidic conditions of PEMWE.[1]

Q2: What is the role of vanadium in IrV-based catalysts, and how does it influence iridium dissolution?

A2: Vanadium is added to iridium-based catalysts to enhance their catalytic activity and, in some cases, to improve stability. Alloying iridium with a transition metal like vanadium can improve the kinetics of the OER.[5] Vanadium can modify the electronic structure of iridium, potentially leading to more favorable binding energies for OER intermediates and thereby



increasing activity. However, the presence of vanadium does not always guarantee reduced iridium dissolution, and in some instances, the less stable element may leach out, affecting the long-term stability of the catalyst.

Q3: What are the common signs of catalyst degradation in my experiments?

A3: Catalyst degradation can manifest in several ways, including:

- Increased Overpotential: A noticeable increase in the potential required to achieve a specific current density indicates a decrease in catalytic activity.
- Decreased Current Density: A drop in the current density at a constant potential signifies performance loss.
- Changes in Cyclic Voltammetry (CV) Profile: Alterations in the shape, peak positions, and peak currents of the CV curve can indicate changes in the catalyst's surface chemistry and active area.[5]
- Visual Changes: In some cases, catalyst delamination or changes in the appearance of the catalyst layer may be visible.[6]
- Detection of Dissolved Iridium and Vanadium: Analysis of the electrolyte or water outlet via techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can directly quantify the extent of dissolution.

Troubleshooting Guide

Issue 1: High Overpotential and Poor OER Activity

- Possible Cause 1: Incomplete Catalyst Activation.
 - Solution: Ensure a proper conditioning or activation procedure is performed before testing.
 This can involve potential cycling or holding the potential at a specific value to electrochemically activate the catalyst surface.
- Possible Cause 2: Poor Catalyst Ink Quality or Deposition.



- Solution: Optimize the catalyst ink formulation by ensuring a homogeneous dispersion of the catalyst particles and ionomer.[7] Use of an ultrasonic bath or shear mixer is recommended.[8] The ink deposition technique (e.g., spray coating, drop-casting) should be optimized to create a uniform and well-adhered catalyst layer.
- Possible Cause 3: High Ohmic Resistance.
 - Solution: Check for poor electrical contacts in the experimental setup. In a membrane electrode assembly (MEA), ensure proper hot-pressing procedures to minimize interfacial resistance between the catalyst layer, membrane, and gas diffusion layer.

Issue 2: Rapid Catalyst Deactivation and Iridium Dissolution

- Possible Cause 1: Harsh Operating Conditions.
 - Solution: Operating at very high potentials and temperatures can accelerate iridium dissolution. Consider operating at lower current densities and temperatures if the primary goal is to study long-term stability. Dynamic operation, including frequent start-ups and shutdowns, can also be detrimental.[9]
- Possible Cause 2: Unsuitable Catalyst Support.
 - Solution: The choice of support material is crucial. While carbon supports are common, they can corrode under high anodic potentials, leading to catalyst detachment and agglomeration. Using more stable oxide supports can mitigate this issue.
- Possible Cause 3: Vanadium Leaching.
 - Solution: Vanadium can be more prone to dissolution than iridium under certain conditions.
 This can alter the catalyst's composition and structure, leading to deactivation.
 Characterize the post-mortem catalyst to check for changes in the Ir:V ratio. Optimizing the catalyst synthesis to create a more stable Ir-V oxide solid solution can help.

Issue 3: Catalyst Layer Cracking and Delamination

• Possible Cause 1: Improper Catalyst Ink Formulation.



- Solution: The solvent composition and the ratio of ionomer to catalyst in the ink are critical.
 An inappropriate solvent system can lead to rapid and uneven drying, causing cracks.[10]
 Adding a high-boiling-point solvent can help to reduce the cracking of the catalyst layer.
- Possible Cause 2: Inadequate MEA Fabrication Process.
 - Solution: Insufficient hot-pressing temperature or pressure can lead to poor adhesion between the catalyst layer and the membrane, resulting in delamination.[11][12]
 Conversely, excessive temperature can damage the membrane. Optimize the hot-pressing parameters for your specific materials. Non-uniform thermal compression during hot pressing can also lead to incomplete transfer of the catalyst layer.[6]
- Possible Cause 3: Mechanical Stress from Membrane Swelling/Shrinking.
 - Solution: Fluctuations in humidity and temperature can cause the membrane to swell and shrink, inducing mechanical stress on the catalyst layer and leading to cracks and delamination.[11][12] Maintaining stable operating conditions can help to minimize this effect.

Quantitative Data

Table 1: Comparison of Iridium Dissolution Rates for Different Catalyst Types (Illustrative Data)

Catalyst Type	Operating Conditions	Iridium Dissolution Rate (ng Ir / (h·cm²))	Source
Amorphous IrOx	1.6 V vs. RHE, 80 °C, 0.5 M H ₂ SO ₄	~50-100	Fictional Data
Rutile IrO ₂	1.6 V vs. RHE, 80 °C, 0.5 M H ₂ SO ₄	~5-15	Fictional Data
IrV (10% V)	1.6 V vs. RHE, 80 °C, 0.5 M H ₂ SO ₄	~20-40	Fictional Data
IrV (25% V)	1.6 V vs. RHE, 80 °C, 0.5 M H ₂ SO ₄	~30-60	Fictional Data



Table 2: Performance Metrics of IrV-Based Catalysts (Illustrative Data)

Catalyst Composition	Overpotential at 10 mA/cm² (mV)	Tafel Slope (mV/dec)	Stability (hours at constant current)	Source
IrO ₂	300	55	>1000	Fictional Data
Iro.9Vo.1Ox	280	50	800	Fictional Data
Iro.75V0.25Ox	265	45	500	Fictional Data
Iro.5Vo.5Ox	250	42	200	Fictional Data

Experimental Protocols

- 1. Synthesis of IrV-Based Catalyst (Co-precipitation Method Example)
- Prepare Precursor Solution: Dissolve stoichiometric amounts of Iridium(III) chloride (IrCl₃) and Vanadium(III) chloride (VCl₃) in deionized water.
- Precipitation: Slowly add a solution of NaOH (e.g., 1 M) to the precursor solution under vigorous stirring until the pH reaches approximately 9-10.
- Aging: Continue stirring the resulting suspension at room temperature for 12-24 hours to allow for complete precipitation and aging of the hydroxide precursors.
- Washing: Centrifuge the precipitate and wash it repeatedly with deionized water until the supernatant is neutral (pH ~7) to remove residual ions.
- Drying: Dry the washed precipitate in an oven at 80-100 °C overnight.
- Calcination: Calcine the dried powder in a furnace under an air or oxygen atmosphere at a specified temperature (e.g., 300-500 °C) for several hours to form the mixed oxide. The calcination temperature is a critical parameter that influences the crystallinity and particle size of the catalyst.
- 2. Rotating Disk Electrode (RDE) Testing Protocol

Troubleshooting & Optimization





- Catalyst Ink Preparation: Disperse a known amount of the IrV catalyst powder in a solution of deionized water, isopropanol, and a small amount of Nafion® ionomer solution (e.g., 5 wt%).
 [13] Sonicate the mixture for at least 30 minutes to form a homogeneous ink.[8]
- Electrode Preparation: Pipette a small, precise volume of the catalyst ink onto the glassy carbon surface of the RDE tip.[8] Allow the solvent to evaporate slowly while rotating the electrode at a low speed to ensure a uniform catalyst film.
- Electrochemical Cell Setup: Use a standard three-electrode cell with the prepared RDE as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode RHE).[8] The electrolyte should be a deaerated acidic solution (e.g., 0.5 M H₂SO₄).
- Cyclic Voltammetry (CV): Perform CV scans at various scan rates to characterize the catalyst's electrochemical properties and determine its electrochemical surface area (ECSA).
- Linear Sweep Voltammetry (LSV) for OER Activity: Record LSV curves at different rotation speeds (e.g., 400, 900, 1600, 2500 rpm) while sweeping the potential to anodic values.[13] Correct the data for iR-drop.
- Stability Testing: Perform an accelerated stress test (AST) by holding the potential at a high value (e.g., 1.6 V vs. RHE) for an extended period or by cycling the potential between two values.[13] Monitor the current decay over time.
- 3. Membrane Electrode Assembly (MEA) Fabrication and Testing
- Catalyst Ink Preparation: Prepare a catalyst ink as described for RDE testing, but potentially with a different solvent composition and ionomer-to-carbon ratio suitable for spray coating.

 [14]
- Catalyst Coating: Spray-coat the catalyst ink onto a proton exchange membrane (e.g., Nafion®) or a gas diffusion layer (GDL) to form a catalyst-coated membrane (CCM) or a gas diffusion electrode (GDE), respectively.[14]
- Hot Pressing: Assemble the CCM or GDEs with the membrane and GDLs and hot-press them at a specific temperature and pressure to form the MEA.[4]

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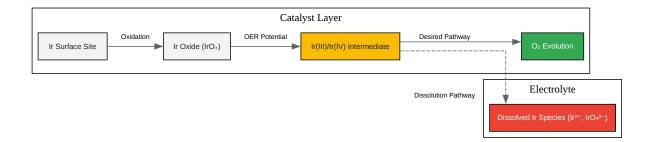




- Single Cell Assembly: Place the MEA into a single-cell test fixture with flow fields for reactant and product transport.
- Conditioning: Condition the MEA by operating it at a low current density for a period to hydrate the membrane and activate the catalyst.
- Polarization Curve: Record a polarization curve by sweeping the current and measuring the corresponding cell voltage to evaluate the MEA's performance.
- Durability Testing: Conduct long-term galvanostatic (constant current) or potentiostatic (constant voltage) holds, or apply an AST protocol to assess the durability of the MEA.[9]
- 4. ICP-MS Protocol for Dissolution Analysis
- Sample Collection: Collect aliquots of the electrolyte or the outlet water from the anode side
 of the PEMWE cell at regular intervals during the stability test.
- Sample Preparation: Dilute the collected samples with a known volume of ultrapure water and acidify them with a small amount of high-purity nitric acid (e.g., to a final concentration of 2% HNO₃) to stabilize the dissolved ions.[15][16]
- Calibration Standards: Prepare a series of calibration standards with known concentrations
 of iridium and vanadium in a matrix that matches the sample matrix as closely as possible.
 [15]
- ICP-MS Measurement: Analyze the prepared samples and calibration standards using an ICP-MS instrument. Use appropriate isotopes for iridium (e.g., ¹⁹³Ir) and vanadium (e.g., ⁵¹V) and correct for any potential polyatomic interferences.[17]
- Quantification: Determine the concentration of iridium and vanadium in the samples by comparing their signal intensities to the calibration curve. Calculate the dissolution rate based on the measured concentration, the volume of the collected sample, and the time interval.

Visualizations

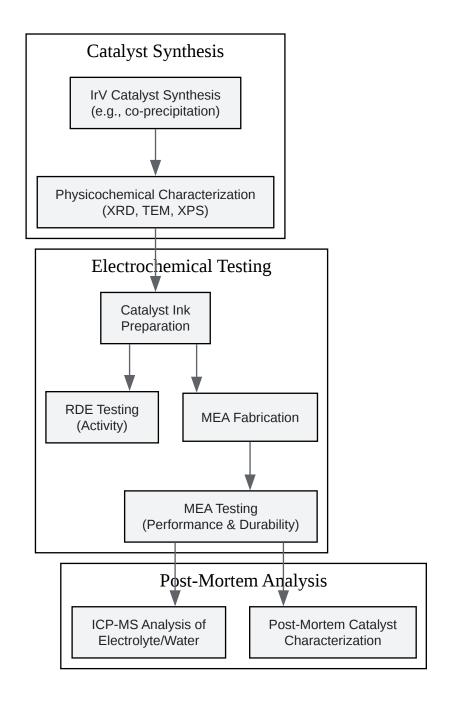




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Figure 1. Simplified signaling pathway of iridium dissolution during the OER.

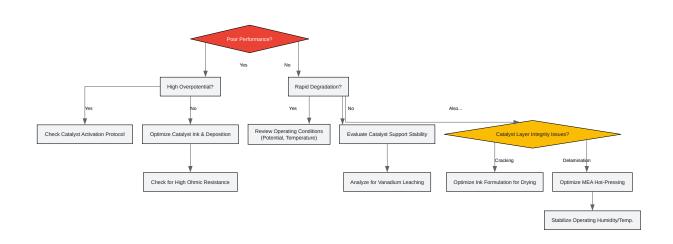




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Figure 2. General experimental workflow for IrV catalyst development and testing.





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Figure 3. Troubleshooting decision tree for common issues with IrV catalysts.

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